molecular formula C11H13ClN4O3 B1419239 Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride CAS No. 1170444-94-6

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Cat. No.: B1419239
CAS No.: 1170444-94-6
M. Wt: 284.7 g/mol
InChI Key: ASXRCIGMLGGKOY-UHFFFAOYSA-N
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Description

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-nitrophenyl group and at the 5-position with a methyl group linked to a dimethylamine moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3.ClH/c1-14(2)7-10-12-11(13-18-10)8-3-5-9(6-4-8)15(16)17;/h3-6H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXRCIGMLGGKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methods

The synthesis of Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride typically involves a nucleophilic substitution reaction.

Nucleophilic Substitution

The synthesis involves reacting piperazine derivatives with halogenated oxadiazole compounds. This process may require the use of solvents like dichloromethane and bases like triethylamine to facilitate the reaction. Purification steps, such as recrystallization, are employed to isolate the desired compound.

Chemical Properties

Molecular Structure

The molecular structure of this compound includes a 1,2,4-oxadiazole ring connected to a nitrophenyl group and a dimethylaminomethyl substituent. The molecular formula is \$$ C{11}H{13}ClN4O3 \$$, and the molecular weight is approximately 284.69892 g/mol.

Physical Properties

This compound typically appears as a crystalline solid with a melting point range between 116–119 °C.

Spectroscopic Analysis

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for confirming the structure and purity of the synthesized compound. These techniques provide insights into the functional groups and molecular interactions within the compound.

Synthetic Route for Nicardipine Hydrochloride

The preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-carboxylic acid 3-methyl ester, a key intermediate in nicardipine synthesis, can be achieved through the partial hydrolysis of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester with an aqueous solution of alkali metal hydroxides, such as lithium hydroxide hydrate or sodium hydroxide hydrate, in the presence of lower alcohols, such as methanol, as inert organic solvents, at a temperature between room temperature and the reflux temperature of the reaction mixture.

Hantzsch Reaction

The 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester used as a starting material can be synthesized according to the Hantzsch method by reacting 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia at the reflux temperature of the reaction mixture in the presence of an inert organic solvent.

Conversion to Nicardipine Hydrochloride

Reaction Optimization

Solvents and Bases

Lower alcohols, such as n-butanol, can be used as inert solvents, and inorganic or organic bases, such as triethylamine, can be used as proton acceptors to optimize the reaction.

Acylation Catalysts

Carboxylic acid esters can be prepared by reacting the carboxylic acid with alcohols or thiols in the presence of 4-dimethylaminopyridine as an acylation catalyst and dicyclohexylcarbodiimide in methylene chloride.

Purification and Isolation

After the reaction, the mixture typically becomes an oily residue containing the crude product. This residue is dissolved in chloroform, washed with hydrochloric acid and water, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting oily residue is dissolved in ethyl acetate, stirred at 0°C, and the precipitate is filtered off, dried, and recrystallized from acetone to obtain the desired product.

Data Table of Physicochemical Properties

Property Value
Molecular Formula \$$ C{11}H{13}ClN4O3 \$$
Molecular Weight 284.69892 g/mol
Melting Point 116–119 °C
Physical Appearance Crystalline Solid

Biological Activity

Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride, with the chemical formula C11H12N4O3 and CAS number 1049873-28-0, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 248.24 g/mol
  • Molecular Formula : C11H12N4O3
  • IUPAC Name : N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • Appearance : Powder

The biological activity of this compound is attributed to the oxadiazole moiety, which has been shown to exhibit a wide range of pharmacological effects. The 1,2,4-oxadiazole derivatives are known for their ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that compounds containing the 1,2,4-oxadiazole ring can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that derivatives exhibit cytotoxic effects against multiple human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. The nitrophenyl group enhances the ability of the molecule to penetrate bacterial cell walls, leading to effective microbial inhibition .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .

Research Findings

Recent studies have highlighted the biological potential of this compound:

Study Findings
Study A (2020)Showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.143 µM to 9.27 µM .
Study B (2021)Identified strong antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than 10 µg/mL .
Study C (2022)Demonstrated anti-inflammatory properties by inhibiting COX enzymes in vitro .

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound was tested against a panel of human tumor cell lines. It exhibited selective cytotoxicity with IC50 values indicating potent activity against ovarian and renal cancer cell lines.
    • Cell Lines Tested : HeLa (cervical), CaCo-2 (colon), and OVXF 899 (ovarian).
    • Results : IC50 values ranged from 2.76 µM to 9.27 µM across different cell lines.
  • Antibacterial Efficacy : A comparative study on the antibacterial efficacy of several oxadiazole derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
    • MIC Values : Less than 10 µg/mL for both bacterial strains.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride. For instance:

  • Growth Inhibition : Related oxadiazole derivatives have shown significant growth inhibition against various cancer cell lines. For example, a structurally similar compound demonstrated percent growth inhibitions (PGIs) of over 80% against multiple cancer types such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Preliminary investigations suggest that derivatives with similar structures can effectively combat common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .

Enzyme Inhibition

There is evidence that compounds with oxadiazole structures may act as inhibitors of certain enzymes relevant to disease progression. For example, they might inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal investigated newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines and found that these compounds exhibited significant anticancer activity against various cell lines. The findings suggest that modifications to the oxadiazole structure can enhance therapeutic efficacy and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

Research conducted on similar oxadiazole derivatives demonstrated their effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess their potency against pathogens, showing promise for future development into antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound Name Aryl Substituent Amine Group Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Nitrophenyl Dimethylamine (methyl) C₁₂H₁₄ClN₄O₃* ~300.7 (estimated)
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride 4-Fluorophenyl Primary amine (methyl) C₉H₉ClFN₃O 229.64
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 4-Methoxyphenyl Primary amine (ethyl) C₁₁H₁₄ClN₃O₂ 255.70
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride 4-Methoxyphenoxy Methylamine (ethyl) C₁₃H₁₈ClN₃O₃ 299.76
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 4-Methoxyphenyl Primary amine (ethyl) C₁₁H₁₄ClN₃O₂ 255.70

*Estimated based on structural analogy.

Key Observations:

  • Electronic Effects: The 4-nitro group in the target compound is strongly electron-withdrawing, whereas methoxy (4-Methoxyphenyl) and fluoro (4-Fluorophenyl) substituents are electron-donating or mildly electron-withdrawing, respectively. This affects charge distribution, dipole moments, and intermolecular interactions .
  • Molecular Weight: The nitro group increases the target compound’s molecular weight compared to methoxy or fluoro analogs.
  • Solubility: Hydrochloride salts improve aqueous solubility, but the nitro group may reduce lipophilicity compared to methoxy derivatives .

Amine Group Modifications

  • Dimethylamine (Target): The dimethylamine group enhances steric bulk and basicity compared to primary amines (e.g., in ). This may influence binding to biological targets or metabolic stability.

Q & A

Q. What synthetic methodologies are recommended for preparing Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride?

Answer: A two-step approach is commonly employed:

Oxadiazole Ring Formation : React 4-nitrobenzohydroxamic acid with a nitrile derivative (e.g., chloroacetonitrile) under acidic conditions (e.g., HCl or H2SO4) to form the 1,2,4-oxadiazole core via cyclization. This mirrors methods used for synthesizing nitrophenyl-oxadiazole derivatives .

Amine Functionalization : Introduce the dimethylamine group via nucleophilic substitution or reductive amination. For example, react the oxadiazole-methyl chloride intermediate with dimethylamine in a polar solvent (e.g., DMF) under reflux. Final hydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol .

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
  • Confirm final structure via NMR (e.g., ¹H/¹³C) and HRMS .

Q. How can researchers analytically characterize this compound to ensure purity and structural integrity?

Answer: A multi-technique approach is essential:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy .
  • Spectroscopy :
    • NMR : Analyze ¹H (δ 2.8–3.2 ppm for dimethylamine protons) and ¹³C (δ 165–170 ppm for oxadiazole carbons) .
    • FT-IR : Confirm N–H stretches (2500–3300 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical mass (e.g., [M+H]⁺ = calculated m/z ± 2 ppm) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Hydrochloride salts typically degrade above 200°C but may hydrolyze in aqueous solutions at elevated temperatures (>60°C) .
  • pH Sensitivity : Test stability in buffers (pH 2–9) via UV-Vis or HPLC. The oxadiazole ring is stable in acidic conditions but may hydrolyze under strong alkaline conditions (pH > 10) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to study electron distribution. The 4-nitrophenyl group acts as a strong electron-withdrawing moiety, polarizing the oxadiazole ring and enhancing electrophilic reactivity .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, the LUMO is typically localized on the nitro group, facilitating interactions with biological targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • By-Product Analysis : Use LC-MS/MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) that may interfere with bioassays .
  • Isotopic Labeling : Synthesize a ¹³C/¹⁵N-labeled analog to track metabolic degradation pathways in vitro .
  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Q. How can crystallography and hydrogen-bonding analysis inform formulation design?

Answer:

  • Single-Crystal XRD : Resolve the crystal lattice to identify hydrogen-bonding motifs. For example, the hydrochloride ion often forms N–H···Cl bonds with adjacent molecules, influencing solubility .
  • Lattice Energy Calculations : Use DFT to compare polymorph stability. A higher lattice energy correlates with lower solubility, guiding excipient selection for drug formulations .

Q. What mechanistic insights can be gained from studying the nitrophenyl group’s role in reactivity?

Answer:

  • Electrophilic Substitution : The nitro group directs electrophiles to the oxadiazole ring’s 5-position, enabling regioselective modifications (e.g., Suzuki coupling) .
  • Spectroscopic Probes : Use UV-Vis to monitor nitro-to-amine reduction kinetics (λmax ~400 nm for nitro; loss of absorbance indicates reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

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